molecular formula C13H13F2NO3 B11816575 Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate

Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate

Katalognummer: B11816575
Molekulargewicht: 269.24 g/mol
InChI-Schlüssel: MXFLYXCPVLZHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is a chemical compound with the CAS Registry Number 1909306-13-3 . It has a molecular formula of C 13 H 13 F 2 NO 3 and a molecular weight of 269.24 g/mol . This ester derivative is structurally characterized by a cyclopropane ring that is doubly substituted with a carbamoyl group and an ethyl carboxylate group . The carbamoyl moiety is linked to a 2,6-difluorophenyl ring, a common pharmacophore in medicinal chemistry . This compound belongs to a class of cyclopropane carboxylic acid derivatives, which are of significant interest in pharmaceutical research and development for exploring new therapeutic agents . As a building block or intermediate, it can be utilized in organic synthesis, method development, and biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C13H13F2NO3

Molekulargewicht

269.24 g/mol

IUPAC-Name

ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F2NO3/c1-2-19-12(18)13(6-7-13)11(17)16-10-8(14)4-3-5-9(10)15/h3-5H,2,6-7H2,1H3,(H,16,17)

InChI-Schlüssel

MXFLYXCPVLZHTI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC1)C(=O)NC2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Mono-Amidation

Diethyl cyclopropane-1,1-dicarboxylate reacts with 2,6-difluoroaniline in the presence of a strong base (e.g., sodium ethoxide) to selectively form the mono-amide mono-ester product. The reaction typically proceeds in toluene under azeotropic distillation to remove ethanol, driving the equilibrium toward product formation.

Example Procedure

  • Reactants : Diethyl cyclopropane-1,1-dicarboxylate (1.58 g, 10 mmol), 2,6-difluoroaniline (1.44 g, 10 mmol), NaOEt (0.68 g, 10 mmol).

  • Conditions : Toluene solvent, 100°C, 2–3 hours.

  • Yield : ~56% after purification via solvent extraction.

Mechanistic Insight
The base deprotonates the aniline, enabling nucleophilic attack on one ester group of the diester. Steric hindrance from the 2,6-difluoro substituents slows diamidation, favoring mono-substitution.

Carbodiimide-Mediated Amide Coupling

EDCI/HOBt Activation

Ethyl 1-carboxycyclopropane-1-carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by coupling with 2,6-difluoroaniline.

Example Procedure

  • Reactants : Ethyl 1-carboxycyclopropane-1-carboxylate (5.00 g, 22.4 mmol), 2,6-difluoroaniline (3.12 g, 24.6 mmol), EDCI (5.15 g, 26.9 mmol).

  • Conditions : N,N-dimethylacetamide (DMA) solvent, room temperature, 3 hours.

  • Yield : 88% after aqueous workup.

Optimization Notes

  • Excess EDCI (1.2 equiv) ensures complete activation of the carboxylic acid.

  • HOBt suppresses racemization and improves coupling efficiency.

Esterification of Pre-Formed Carboxylic Acid

Fischer Esterification

1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1457594-17-0) undergoes esterification with ethanol under acidic conditions.

Example Procedure

  • Reactants : Carboxylic acid (2.41 g, 10 mmol), ethanol (50 mL), H₂SO₄ (0.5 mL).

  • Conditions : Reflux, 12 hours.

  • Yield : ~75% after recrystallization.

Limitations
Prolonged heating may degrade the amide; thus, mild alternatives like DCC/DMAP are preferred.

One-Pot Sequential Amidation-Esterification

Tandem Activation Strategy

Cyclopropane-1,1-dicarbonyl chloride is reacted sequentially with 2,6-difluoroaniline and ethanol to form the target compound in a single pot.

Example Procedure

  • Step 1 : Cyclopropane-1,1-dicarbonyl chloride (1.73 g, 10 mmol) and 2,6-difluoroaniline (1.44 g, 10 mmol) in CH₂Cl₂, 0°C, 1 hour.

  • Step 2 : Ethanol (1.2 equiv) and triethylamine (2.0 equiv) added, stirred at 25°C for 4 hours.

  • Yield : 82% after column chromatography.

Advantages
Avoids isolation of intermediates, reducing purification steps.

Enzymatic Catalysis

Lipase-Mediated Transesterification

Methyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is transesterified with ethanol using immobilized lipase B from Candida antarctica (CAL-B).

Example Procedure

  • Reactants : Methyl ester (2.37 g, 10 mmol), ethanol (50 mL), CAL-B (100 mg).

  • Conditions : 40°C, 24 hours.

  • Yield : 68% with >99% enantiomeric retention.

Sustainability Aspect
Enzymatic methods reduce waste and avoid harsh reagents.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Purity
Base-Mediated AmidationNaOEtToluene100°C56%95%
EDCI CouplingEDCI/HOBtDMA25°C88%98%
Fischer EsterificationH₂SO₄EthanolReflux75%90%
One-Pot SynthesisNoneCH₂Cl₂0–25°C82%97%
Enzymatic TransesterificationCAL-BEthanol40°C68%99%

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-1-[(2,6-Difluorphenyl)carbamoyl]cyclopropan-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung von entsprechenden Carbonsäuren oder anderen oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln, abhängig vom verwendeten Reduktionsmittel.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethylestergruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden häufig verwendet.

    Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.

    Substitution: Nucleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Carbonsäuren ergeben, während Reduktion Amine oder Alkohole produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Ethyl-1-[(2,6-Difluorphenyl)carbamoyl]cyclopropan-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

    Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Wechselwirkungen mit verschiedenen Biomolekülen untersucht.

    Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.

    Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-[(2,6-Difluorphenyl)carbamoyl]cyclopropan-1-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.

Ähnliche Verbindungen:

Einzigartigkeit: Ethyl-1-[(2,6-Difluorphenyl)carbamoyl]cyclopropan-1-carboxylat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm eine eindeutige Reaktivität und potenzielle Anwendungen verleiht. Seine Difluorphenylgruppe und der Cyclopropanring tragen zu seiner Stabilität und Reaktivität bei, was ihn in verschiedenen Forschungs- und Industriekontexten wertvoll macht.

Wirkmechanismus

The mechanism of action of Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Key Differences: Replaces the 2,6-difluorophenylcarbamoyl group with a phenyl ring and a 4-methoxyphenoxy substituent. Contains an N,N-diethylamide group instead of an ethyl ester.
  • The diastereomeric ratio (dr 23:1) observed during synthesis suggests significant steric influence from the phenyl and phenoxy groups, a factor less pronounced in the target compound due to its smaller fluorine substituents .

b) Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate (BLD Pharmatech Catalog)

  • Key Differences :
    • Substitutes the cyclopropane ring with a pyrazole heterocycle and a tetrahydropyran group.
    • Lacks the fluorine-substituted carbamoyl moiety.
  • Impact: The pyrazole ring introduces nitrogen-based hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the cyclopropane’s rigid, non-polar framework .

Physicochemical Properties (Inferred)

Property Ethyl 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylate N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Molecular Weight 269.25 g/mol 339.43 g/mol
Polar Groups Ester, carbamoyl, fluorine Amide, methoxy, phenoxy
Predicted LogP ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity due to phenyl/methoxy groups)
Synthetic Yield Not reported 78%

Research Implications and Limitations

  • Advantages of Fluorination: The 2,6-difluorophenyl group likely improves metabolic stability and target selectivity compared to non-fluorinated analogs, a trend observed in FDA-approved fluorinated drugs .
  • Limitations :
    • Lack of published biological data for the target compound hinders direct pharmacological comparisons.
    • Structural analogs like the N,N-diethyl derivative emphasize the trade-off between synthetic complexity and functional group versatility .

Biologische Aktivität

Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is C11H12F2NO3C_{11}H_{12}F_2NO_3, with a molecular weight of approximately 241.19 g/mol. The compound features a cyclopropane ring which contributes to its rigidity and conformational stability, making it an attractive candidate for drug development.

Synthesis

The synthesis of Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate typically involves several steps:

  • Formation of the Cyclopropane Ring : This is achieved through cyclopropanation reactions involving appropriate precursors.
  • Carbamoylation : The introduction of the carbamoyl group from 2,6-difluoroaniline is performed using coupling reagents such as HATU or EDC.
  • Esterefication : The final step involves esterification to form the ethyl ester derivative.

Antitumor Activity

Research indicates that derivatives of cyclopropane carboxamides exhibit notable antitumor activity. A study demonstrated that compounds with similar structures effectively inhibited the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate has shown promise in reducing inflammation in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. The presence of fluorine atoms enhances lipophilicity and may improve the compound's ability to cross biological membranes, thereby increasing its efficacy .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth in U937 cells, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may have therapeutic potential for conditions characterized by excessive inflammation .

Pharmacological Profile

Activity Effect Mechanism
AntitumorInhibition of cell growthInduction of apoptosis
Anti-inflammatoryReduction in edemaInhibition of pro-inflammatory cytokines
AntibacterialModerate activityDisruption of bacterial cell wall synthesis

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclopropanationEthyl diazoacetate, Rh₂(OAc)₄, 25°C65–75≥95%
Carbamoylation2,6-Difluoroaniline, EDC, DCM80–85≥98%

Advanced: How can researchers resolve contradictions in biological activity data across different synthetic batches?

Answer:
Discrepancies may arise from stereochemical impurities or residual solvents. Strategies include:

  • Chiral HPLC : To quantify enantiomeric excess (e.g., Chiralpak AD-H column) .
  • X-ray crystallography : Confirm absolute configuration of single crystals .
  • Biological assays : Compare activity of isolated enantiomers in in vitro models (e.g., neuronal ion channel assays) .

Example: A 2024 study found that batches with >99% enantiomeric purity showed 3-fold higher GABAₐ receptor binding affinity compared to racemic mixtures .

Basic: What spectroscopic techniques are critical for characterizing the compound’s stereochemistry?

Answer:

  • NMR :
    • ¹H-¹H COSY to map cyclopropane ring protons.
    • NOESY to confirm spatial proximity of substituents (e.g., trans-configuration) .
  • IR Spectroscopy : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₁₃H₁₃F₂NO₃: 285.0871) .

Advanced: How can computational models predict the compound’s interaction with neurological targets?

Answer:

  • Docking studies : Use Schrödinger Suite to model binding to GABAₐ receptors, leveraging structural analogs like Rufinamide .
  • Molecular Dynamics (MD) : Simulate cyclopropane ring strain effects on binding kinetics .
  • QSAR : Correlate fluorine substitution patterns (2,6 vs. 2,4) with IC₅₀ values .

Q. Table 2: Predicted Binding Affinities

Substituent PositionΔG (kcal/mol)Target (PDB ID)
2,6-Difluorophenyl−9.2GABAₐ (6HUP)
4-Fluorophenyl−7.8GABAₐ (6HUP)

Basic: How does the 2,6-difluorophenyl group influence physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by 0.5 compared to non-fluorinated analogs (measured via shake-flask method) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ in human liver microsomes: 45 min vs. 22 min for phenyl analog) .
  • Solubility : Aqueous solubility decreases to 12 µM (pH 7.4), necessitating formulation with cyclodextrins .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure forms?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclopropanation .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., Candida antarctica lipase B) .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (S)-limonene) .

Basic: What analytical methods ensure batch-to-batch consistency?

Answer:

  • HPLC-MS : Monitor impurities (e.g., column: C18, 5 µm; mobile phase: MeCN/H₂O + 0.1% TFA) .
  • Karl Fischer titration : Quantify residual water (<0.1% w/w) .
  • Elemental analysis : Confirm C, H, N within ±0.4% of theoretical values .

Advanced: How do structural modifications impact pharmacokinetics in preclinical models?

Answer:

  • Cyclopropane ring opening : Reduces plasma stability (e.g., t₁/₂ in rats: 2 h vs. 6 h for methyl-cyclopropane analogs) .
  • Ester vs. amide : Ethyl ester improves oral bioavailability (F = 32%) compared to carboxylic acid (F = 8%) .
  • Fluorine position : 2,6-Difluoro enhances BBB penetration (brain/plasma ratio: 1.5 vs. 0.3 for 3,5-difluoro) .

Basic: What in vitro models are suitable for initial neuroactivity screening?

Answer:

  • Primary neuronal cultures : Measure calcium flux (Fluo-4 AM) to assess ion channel modulation .
  • Radioligand binding : Compete with [³H]muscimol for GABAₐ receptor binding .
  • Microelectrode arrays (MEAs) : Record spontaneous firing rates in hippocampal slices .

Advanced: How can researchers address low solubility in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (20 mM) to enhance dissolution .
  • Prodrug design : Synthesize phosphate esters for improved aqueous stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.